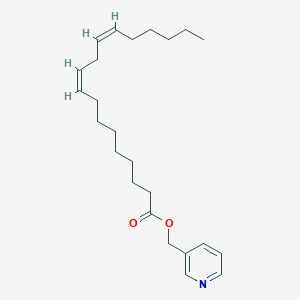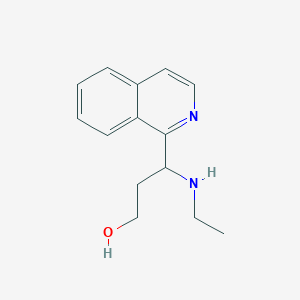![molecular formula C8H11N3O4 B13969071 (5Z)-2,6-dihydroxy-5-{1-[(2-hydroxyethyl)amino]ethylidene}pyrimidin-4(5H)-one](/img/structure/B13969071.png)
(5Z)-2,6-dihydroxy-5-{1-[(2-hydroxyethyl)amino]ethylidene}pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE]- is a complex organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a hydroxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE]- typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation followed by Michael addition. The Claisen-Schmidt condensation is used to form a chalcone derivative, which is then subjected to Michael addition with 1,3-dimethylbarbituric acid in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It readily undergoes nucleophilic substitution reactions, particularly with amines, forming enamine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide, triethylamine, and various primary amines. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include enamine derivatives, oxides, and other substituted pyrimidine compounds .
Scientific Research Applications
2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE]- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound’s derivatives have shown potential in biological assays and as enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in nucleophilic substitution reactions, which are crucial for its biological activity. The molecular pathways involved include inhibition of specific enzymes and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione: Another heterocyclic compound with similar structural features but different functional groups.
1,3-Dimethylbarbituric acid: Shares the pyrimidine core but lacks the hydroxyethylamino substitution.
Uniqueness
2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11N3O4 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
6-hydroxy-5-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O4/c1-4(9-2-3-12)5-6(13)10-8(15)11-7(5)14/h12H,2-3H2,1H3,(H3,10,11,13,14,15) |
InChI Key |
NFEQVKXHGQFTDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCO)C1=C(NC(=O)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


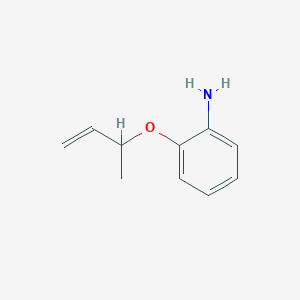

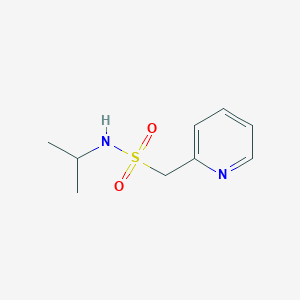
![Benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13969010.png)
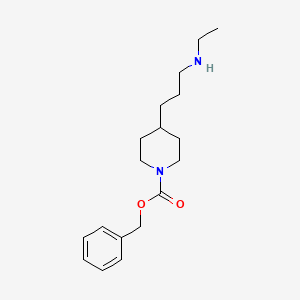


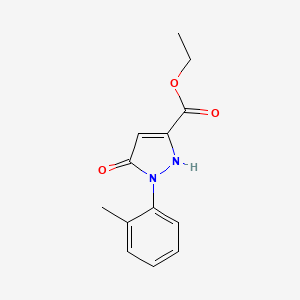
![[4-(4-Methylpyridin-2-yl)phenyl]methanol](/img/structure/B13969050.png)


